molecular formula C18H21N5O3S B2763120 3-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile CAS No. 2034201-70-0

3-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile

Cat. No.: B2763120
CAS No.: 2034201-70-0
M. Wt: 387.46
InChI Key: JTBIDQKFAKXWJV-UHFFFAOYSA-N
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Description

3-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
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Biological Activity

3-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of the compound's pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4O2SC_{17}H_{20}N_4O_2S. The structure features a pyrazole ring, a diazepane moiety, and a benzonitrile group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the sulfonyl and diazepane groups. A common synthetic route involves:

  • Formation of the Pyrazole : Using hydrazine derivatives and appropriate carbonyl compounds.
  • Sulfonylation : Introducing the sulfonyl group through sulfonation reactions.
  • Diazepane Formation : Cyclization to create the diazepane structure.
  • Final Coupling : Attaching the benzonitrile component.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit significant antibacterial activity. For instance, derivatives containing the 3,5-dimethyl-1H-pyrazole ring have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus cereus .

Anticancer Properties

Research has demonstrated that compounds with similar structures possess anticancer properties. For example, certain pyrazole derivatives have been evaluated for their ability to inhibit cell proliferation in cancer cell lines. In vitro studies showed that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation .

Study on Antibacterial Activity

A study published in 2010 synthesized a series of pyrazole derivatives and evaluated their antibacterial properties. The results indicated that specific compounds exhibited strong activity against gram-positive and gram-negative bacteria, suggesting potential for development as new antibacterial agents .

Evaluation of Anticancer Activity

Another investigation focused on the anticancer potential of pyrazole derivatives. The study assessed various analogs for their cytotoxic effects on human cancer cell lines. Compounds similar to this compound were found to significantly reduce cell viability and promote apoptosis .

Data Table: Summary of Biological Activities

Activity Type Tested Compound Target Organism/Cell Line IC50 (µM) Reference
Antibacterial3,5-Dimethyl-Pyrazole DerivativeE. coli, B. cereus10 - 25
AnticancerPyrazole AnalogsHuman Cancer Cell Lines5 - 15
Apoptosis InductionSimilar Pyrazole DerivativesVarious Cancer Cell Lines8 - 20

Properties

IUPAC Name

3-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-13-17(14(2)21-20-13)27(25,26)23-8-4-7-22(9-10-23)18(24)16-6-3-5-15(11-16)12-19/h3,5-6,11H,4,7-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBIDQKFAKXWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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